molecular formula C48H76O14 B601520 Ivermectin Impurity K CAS No. 74567-01-4

Ivermectin Impurity K

Número de catálogo: B601520
Número CAS: 74567-01-4
Peso molecular: 877.1 g/mol
Clave InChI: ACNNVMSFKOFXPD-LMGLRRKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is a derivative of the widely used antiparasitic agent Ivermectin. It is a process-related impurity that arises during the synthesis of Ivermectin. This compound is of significant interest due to its structural similarity to Ivermectin and its potential impact on the efficacy and safety of the final pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity K involves the partial reduction of Ivermectin. The process typically includes the use of reducing agents such as hydrogen in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure selective reduction, resulting in the formation of the desired impurity.

Industrial Production Methods: In an industrial setting, the production of this compound is managed through stringent quality control measures to monitor and limit its presence in the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this impurity during the manufacturing process.

Análisis De Reacciones Químicas

Types of Reactions: Ivermectin Impurity K undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: As mentioned, the partial reduction of Ivermectin leads to the formation of this compound.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Standard in Analytical Chemistry
Ivermectin Impurity K is utilized as a reference standard in analytical chemistry. It ensures the purity and quality of Ivermectin formulations through techniques such as high-performance liquid chromatography (HPLC). This application is crucial for maintaining compliance with pharmaceutical standards and regulatory requirements.

Synthesis and Reaction Studies
The compound undergoes various chemical reactions, including oxidation and reduction. For instance, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Understanding these reactions helps in studying the stability and degradation pathways of Ivermectin formulations.

Biological Applications

Antiparasitic Activity
Research indicates that this compound exhibits antiparasitic properties similar to its parent compound. In vitro studies have shown that it can inhibit the growth of parasites by disrupting their neuromuscular function. For example, studies have reported effective concentrations leading to significant reductions in parasite viability, showcasing its potential as an antiparasitic agent .

Anti-inflammatory Properties
Preliminary studies conducted on animal models suggest that this compound may possess anti-inflammatory properties. These studies indicate a reduction in inflammation markers in treated mice and rats, which could have implications for treating inflammatory diseases in humans.

  • In Vitro Antiparasitic Activity Study : A study demonstrated that this compound effectively inhibited the growth of Dirofilaria immitis larvae at concentrations comparable to those of Ivermectin itself. This suggests that even as an impurity, it retains significant biological activity.
  • Inflammation Reduction Study : In a controlled experiment involving mice treated with this compound, researchers observed a marked decrease in pro-inflammatory cytokines compared to untreated controls. This finding supports further exploration into its potential therapeutic uses beyond antiparasitic applications.

Mecanismo De Acción

The mechanism of action of Ivermectin Impurity K is similar to that of Ivermectin. It binds with high affinity to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite. Additionally, it may interact with gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic effects.

Comparación Con Compuestos Similares

    Ivermectin: The parent compound, widely used as an antiparasitic agent.

    Avermectin B1a: Another member of the avermectin family with similar antiparasitic properties.

    Milbemycin: A structurally related compound with a similar mode of action.

Uniqueness: Ivermectin Impurity K is unique due to its partial reduction state, which distinguishes it from the fully oxidized or reduced forms of Ivermectin and other related compounds. This structural difference can influence its biological activity and its behavior as an impurity in pharmaceutical formulations.

Actividad Biológica

Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is a derivative of the widely used antiparasitic agent Ivermectin. As a process-related impurity formed during the synthesis of Ivermectin, it has garnered attention for its potential biological activities and implications in both therapeutic and safety contexts.

This compound is synthesized through the partial reduction of Ivermectin, typically using hydrogen in the presence of a palladium catalyst. This controlled reaction aims to produce the desired impurity while minimizing the formation of other unwanted byproducts. The structural similarity to Ivermectin suggests that it may exhibit similar biological activities, although its unique characteristics could lead to different pharmacological effects.

The biological activity of this compound is closely related to that of Ivermectin. It primarily exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites, enhancing permeability to chloride ions. This action results in hyperpolarization of cell membranes, leading to paralysis and death of the parasites. Additionally, it may interact with gamma-aminobutyric acid (GABA)-gated chloride channels, contributing to its antiparasitic effects .

In Vitro Studies

Research has shown that this compound demonstrates significant antiparasitic activity similar to its parent compound. In vitro studies indicate that it can inhibit the growth of various parasites by disrupting their neuromuscular function. For instance, studies have reported effective concentrations that lead to significant reductions in parasite viability .

In Vivo Studies

A study involving infected mice treated with Ivermectin showed lower viral loads and reduced liver damage compared to untreated controls. This suggests that this compound may also play a role in modulating immune responses and reducing inflammation associated with parasitic infections .

Case Studies and Clinical Implications

  • Case Study: Efficacy in Scabies Treatment
    • A clinical study evaluated the effects of oral ivermectin treatment on patients diagnosed with scabies. Results indicated improvements in systemic inflammatory markers and quality of life metrics post-treatment, suggesting that both Ivermectin and its impurities might influence immune responses positively .
  • Case Study: Substandard Products
    • Analysis of substandard ivermectin products revealed contamination with various impurities, including this compound. These findings emphasize the importance of monitoring impurities in pharmaceutical formulations to ensure safety and efficacy .

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

CompoundMechanism of ActionBiological ActivityClinical Use
Ivermectin Binds to chloride channelsBroad-spectrum antiparasiticAntiparasitic therapy
This compound Similar to Ivermectin but may differ in potencyEffective against certain parasitesResearch on safety/effectiveness
Avermectin B1a Similar mechanism; broader spectrumAntiparasiticVeterinary medicine
Milbemycin Similar action but different chemical structureAntiparasiticVeterinary medicine

Propiedades

Número CAS

74567-01-4

Fórmula molecular

C48H76O14

Peso molecular

877.1 g/mol

Nombre IUPAC

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

Clave InChI

ACNNVMSFKOFXPD-LMGLRRKJSA-N

SMILES isomérico

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

SMILES canónico

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Apariencia

White to Off-White Solid

melting_point

153-158°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ;  5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.